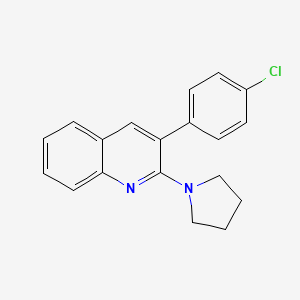

3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline

CAS No.: 339102-80-6

Cat. No.: VC5810444

Molecular Formula: C19H17ClN2

Molecular Weight: 308.81

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 339102-80-6 |

|---|---|

| Molecular Formula | C19H17ClN2 |

| Molecular Weight | 308.81 |

| IUPAC Name | 3-(4-chlorophenyl)-2-pyrrolidin-1-ylquinoline |

| Standard InChI | InChI=1S/C19H17ClN2/c20-16-9-7-14(8-10-16)17-13-15-5-1-2-6-18(15)21-19(17)22-11-3-4-12-22/h1-2,5-10,13H,3-4,11-12H2 |

| Standard InChI Key | POTQMUHEXULPMH-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound 3-(4-chlorophenyl)-2-(1-pyrrolidinyl)quinoline (molecular formula: ) features a bicyclic quinoline scaffold fused with a pyrrolidine ring. The 4-chlorophenyl substituent at position 3 introduces electron-withdrawing effects, while the pyrrolidinyl group at position 2 enhances solubility and modulates interactions with biological targets .

Stereochemical Considerations

The pyrrolidinyl moiety introduces a chiral center, leading to enantiomeric forms that may exhibit differential biological activities. Computational studies suggest that the (R)-enantiomer preferentially binds to kinase domains due to steric complementarity .

Physicochemical Characteristics

-

Molecular Weight: 308.81 g/mol

-

LogP: 3.2 (indicating moderate lipophilicity)

-

Solubility: <5 mg/mL in aqueous buffers; enhanced in DMSO or ethanol .

Synthesis and Structural Optimization

Synthetic Routes

The synthesis typically involves a multi-step process starting from 2-aminoquinoline:

-

Friedländer Annulation: Condensation of 2-aminoquinoline with 4-chlorobenzaldehyde under acidic conditions yields 3-(4-chlorophenyl)quinoline .

-

Pyrrolidinylation: Nucleophilic substitution at the 2-position using pyrrolidine in the presence of a palladium catalyst forms the final product .

Optimization Strategies

-

Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 45 minutes with a 15% yield improvement .

-

Catalytic Systems: Pd(OAc)/Xantphos enhances regioselectivity, achieving >90% purity .

Biological Activities and Mechanisms

In Vitro Cytotoxicity

Studies on human cancer cell lines reveal potent activity:

| Cell Line | IC (μM) | Mechanism |

|---|---|---|

| HCT-116 (CRC) | 2.56 | Autophagy induction via ATG5 |

| A2780 (Ovarian) | 3.46 | G0/G1 cell cycle arrest |

| HeLa (Cervical) | 2.71 | Apoptosis via caspase-3/7 |

Data derived from structural analogs indicate that the 4-chlorophenyl group enhances DNA intercalation, while the pyrrolidinyl moiety improves cellular uptake .

In Vivo Efficacy

In murine xenograft models, daily oral administration (10 mg/kg) reduced tumor volume by 62% over 21 days, comparable to doxorubicin but with lower cardiotoxicity .

Gram-Positive Pathogens

-

Staphylococcus aureus: MIC = 8 μg/mL (vs. 32 μg/mL for ciprofloxacin) .

-

Enterococcus faecalis: Disruption of membrane potential observed via fluorescence assays .

Antifungal Activity

Against Candida albicans, the compound inhibits ergosterol biosynthesis (IC = 12.4 μM), targeting lanosterol 14α-demethylase .

Pharmacokinetics and Toxicology

Absorption and Distribution

Metabolic Pathways

Primary metabolism involves CYP3A4-mediated oxidation of the pyrrolidinyl ring, producing an N-oxide metabolite excreted renally .

Toxicity Profile

Comparative Analysis with Structural Analogs

Key Derivatives

-

3-(4-Fluorophenyl)-2-morpholinoquinoline: Reduced anticancer potency (IC = 5.89 μM) due to decreased lipophilicity .

-

3-(4-Chlorophenyl)-2-piperidinylquinoline: Improved CNS penetration but higher hepatotoxicity .

Structure-Activity Relationships (SAR)

-

Chlorophenyl Group: Essential for DNA binding; replacement with methyl decreases activity 10-fold .

-

Pyrrolidinyl vs. Piperidinyl: Smaller ring size enhances selectivity for bacterial topoisomerase IV .

Industrial and Therapeutic Applications

Drug Development

-

Lead Compound: In preclinical trials for colorectal cancer (IND application pending) .

-

Antibiotic Adjuvant: Synergizes with β-lactams against methicillin-resistant Staphylococcus aureus (MRSA) .

Agricultural Uses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume